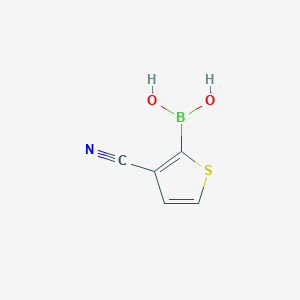
(3-Cyanothiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H4BNO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and features a boronic acid group and a cyano group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.
科学的研究の応用
(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Employed in the design of sensors for detecting various analytes, including sugars and other biomolecules.
作用機序
The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.
類似化合物との比較
Similar Compounds
(3-Cyanophenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2-Thiophenyl)boronic acid: Lacks the cyano group, making it less reactive in certain applications.
(3-Bromothiophen-2-yl)boronic acid: Contains a bromine atom instead of a cyano group, affecting its reactivity and applications.
Uniqueness
(3-Cyanothiophen-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and materials science.
特性
分子式 |
C5H4BNO2S |
|---|---|
分子量 |
152.97 g/mol |
IUPAC名 |
(3-cyanothiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H |
InChIキー |
RBJWBXOJRHBDRO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CS1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


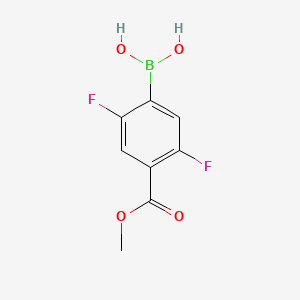

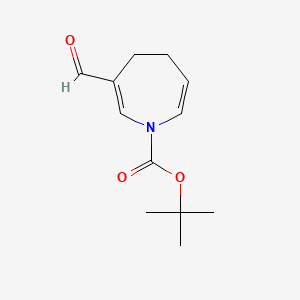
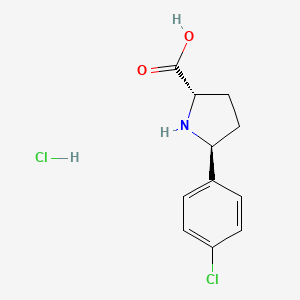
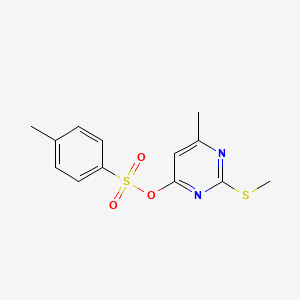
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
amine](/img/structure/B15300194.png)
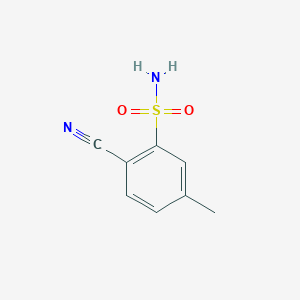
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
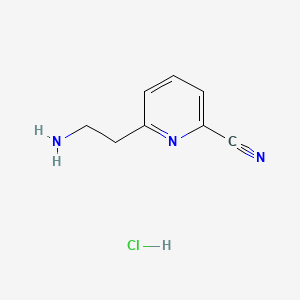
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
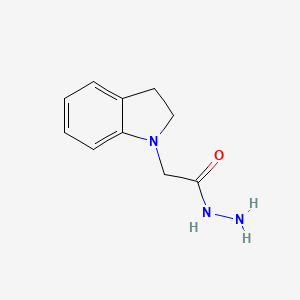
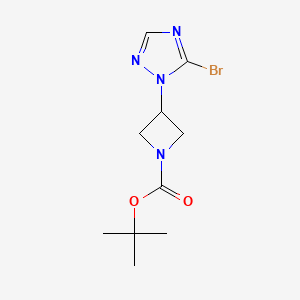
![2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15300222.png)
